2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group, a methylamino group, and a phenyl group attached to the thiophene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Functional Groups: The carboxylic acid group can be introduced through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene. The methylamino group can be added via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Thiophenecarboxylic acid, 3-(methylamino)-5-phenyl-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylamino and phenyl groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
92802-07-8 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 3-(methylamino)-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15-2)9-12(18-13)10-7-5-4-6-8-10/h4-9,15H,3H2,1-2H3 |
InChI Key |
RTFZGXMXUUYTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
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